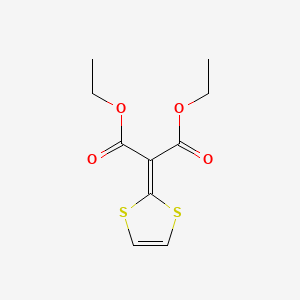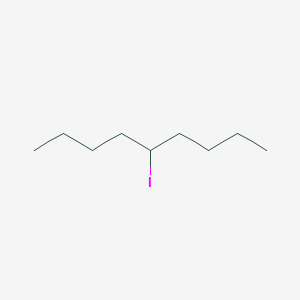
(5-Fluoropentyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoropentyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a fluorinated pentyl group attached to a trimethylsilyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropentyl)(trimethyl)silane typically involves the reaction of 5-fluoropentyl halides with trimethylsilyl reagents. One common method is the nucleophilic substitution reaction where 5-fluoropentyl bromide reacts with trimethylsilyl chloride in the presence of a base such as sodium iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Fluoropentyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetonitrile.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Substitution: Various substituted silanes.
Oxidation: Silanols or siloxanes.
Reduction: Reduced silanes with different functional groups.
Applications De Recherche Scientifique
(5-Fluoropentyl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated pentyl groups into molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5-Fluoropentyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive fluorinated pentyl group and the trimethylsilyl moiety. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.
Comparaison Avec Des Composés Similaires
Trifluoromethyl(trimethyl)silane:
Pentafluoroethyl(trimethyl)silane: Used as a fluorinating reagent for trifluoromethylation of carbonyls and ethylene diamines.
Allyltrimethylsilane: Used in organic synthesis for the protection of functional groups.
Uniqueness: (5-Fluoropentyl)(trimethyl)silane is unique due to the presence of the fluorinated pentyl group, which imparts distinct reactivity and stability compared to other fluorinated silanes. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
59006-08-5 |
|---|---|
Formule moléculaire |
C8H19FSi |
Poids moléculaire |
162.32 g/mol |
Nom IUPAC |
5-fluoropentyl(trimethyl)silane |
InChI |
InChI=1S/C8H19FSi/c1-10(2,3)8-6-4-5-7-9/h4-8H2,1-3H3 |
Clé InChI |
VCUUBCYQORDTKW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)


![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)






